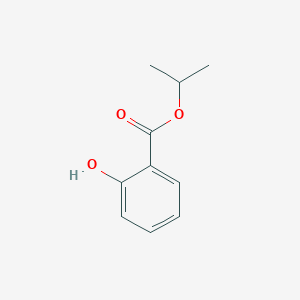
水杨酸异丙酯
描述
Recent Breakthroughs in Salicylic Acid Biosynthesis
Recent studies have highlighted the importance of salicylic acid as a regulator of plant resistance to pathogens. The biosynthesis of salicylic acid has been traditionally understood to proceed from phenylalanine through intermediates such as cinnamic and benzoic acid. However, new genetic research in Arabidopsis has revealed an alternative pathway for salicylic acid synthesis in the chloroplast, which involves isochorismate, a pathway previously known to exist in prokaryotes .
Salicylic Acid and Isoproturon Degradation in Rice
The degradation of the herbicide isoproturon in rice plants has been shown to be influenced by salicylic acid, a natural plant growth regulator. A study using a rice mutant line deficient in salicylic acid synthesis (Ospal) demonstrated increased accumulation of isoproturon compared to wild-type plants. The application of exogenous salicylic acid was able to reverse this effect, indicating that salicylic acid plays a role in mitigating isoproturon phytotoxicity and reducing its accumulation in rice plants. This finding was further supported by similar results in Arabidopsis mutants lacking salicylic acid synthetic capabilities .
Synthesis of Isopropyl Salicylate
Isopropyl salicylate, a derivative of salicylic acid, has been synthesized using salicylic acid and isopropanol with p-toluene sulphonic acid supported on granular activated carbon as a catalyst. The study investigated various factors affecting the esterification reaction and found that a high yield of isopropyl salicylate (94.45%) could be achieved under optimal conditions. These conditions include a molar ratio of salicylic acid to isopropanol of 1:3, a reaction time of 3 hours, a catalyst dosage of 4.6% of the total mass of reactants, and the use of a water-carrying agent .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of isopropyl salicylate, it can be inferred from the synthesis process that the compound retains the core structure of salicylic acid with an isopropyl ester group replacing the hydroxyl group. This modification likely affects the compound's physical and chemical properties, such as solubility and reactivity .
Chemical Reactions Analysis
The synthesis of isopropyl salicylate involves an esterification reaction between salicylic acid and isopropanol. The use of p-toluene sulphonic acid supported on granular activated carbon as a catalyst suggests that the reaction may proceed via an acid-catalyzed mechanism, which is typical for esterification processes. The high yield reported indicates that the reaction is efficient under the optimized conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl salicylate are not explicitly discussed in the provided papers. However, based on the synthesis and the nature of ester compounds, it can be deduced that isopropyl salicylate would exhibit properties distinct from salicylic acid, such as a different boiling point, melting point, and solubility in organic solvents. The ester group may also influence the compound's reactivity, making it less acidic than salicylic acid .
科学研究应用
Application Summary
Isopropyl salicylate can be used similarly to 1,3-diketones as a key component for a new efficient extraction system for selective separation of alkali metal cations .
Methods of Application
According to DFT modeling of complexes of isopropyl salicylate and 1,3-diketone with alkali metal cations (Li +, Na +, K + ), six-membered metallacycles are formed whose stability decreases along the series Li > Na > K, which results in the observed enhanced affinity to lithium . The extraction ability of isopropyl salicylate is manifested in the presence of trioctylphosphine oxide (TOPO). The newly obtained complexes of isopropyl salicylate with alkali metal cations as well as their extracts in a mixture with TOPO are characterized by means of FT-IR, Raman, and NMR spectroscopy .
Results or Outcomes
Extraction experiments showed extremely high separation coefficients for Li/Na and Li/K pairs in the extraction from a model multi-component solution .
2. Fragrance Ingredient in Perfumery
Application Summary
Isopropyl salicylate is used as a fragrance ingredient in the perfumery industry . It has a green type odor .
Methods of Application
Isopropyl salicylate is added to perfumes and other scented products to impart a specific scent . The exact quantity used can vary depending on the desired intensity and longevity of the fragrance .
Results or Outcomes
The addition of Isopropyl salicylate can enhance the overall fragrance profile of a product, contributing to its appeal and sensory experience .
3. Solvent in Organic Chemistry
Application Summary
Isopropyl salicylate, due to its chemical properties, can act as a solvent in organic chemistry .
Methods of Application
Isopropyl salicylate is used as a solvent in various chemical reactions . It can help to dissolve reactants, control temperature, and increase the rate of reaction .
Results or Outcomes
The use of Isopropyl salicylate as a solvent can facilitate chemical reactions, leading to improved yields and reaction efficiencies .
4. Condensation Product
Application Summary
Isopropyl salicylate is the ester formed by the condensation of salicylic acid and isopropyl alcohol .
Methods of Application
The condensation process involves the reaction of salicylic acid and isopropyl alcohol under specific conditions to form Isopropyl salicylate .
5. Ingredient in Cosmetics
Application Summary
Isopropyl salicylate is used as an ingredient in cosmetics .
Methods of Application
Isopropyl salicylate is added to cosmetics for its various properties. The exact quantity used can vary depending on the desired effect .
Results or Outcomes
The addition of Isopropyl salicylate can enhance the overall quality of a cosmetic product .
安全和危害
属性
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl salicylate | |
CAS RN |
607-85-2 | |
| Record name | Isopropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

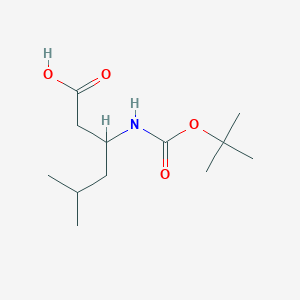
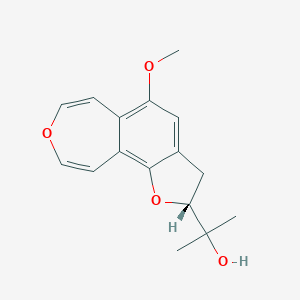
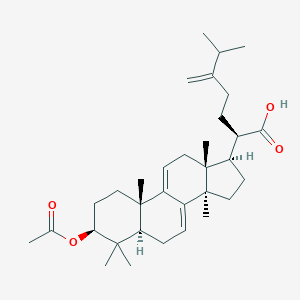
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
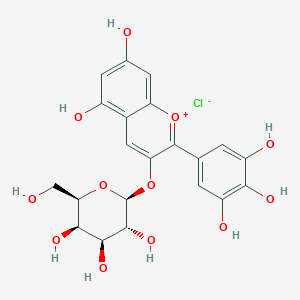
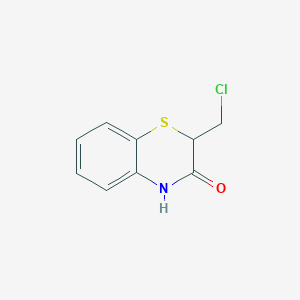
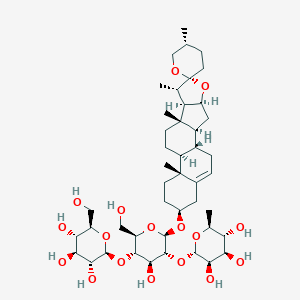
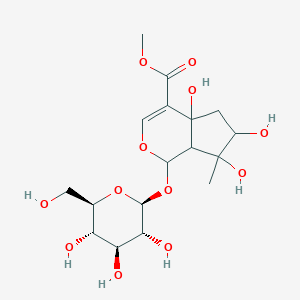
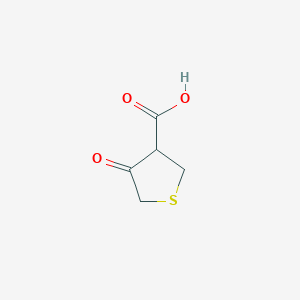
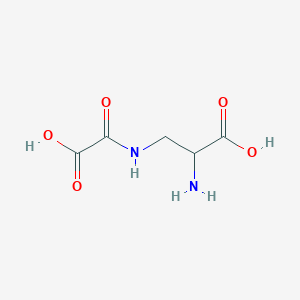
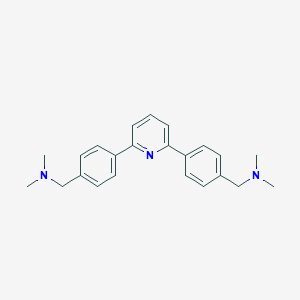
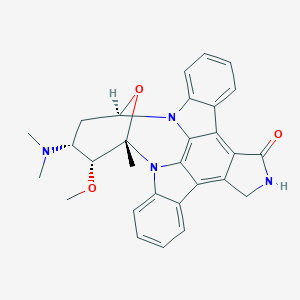
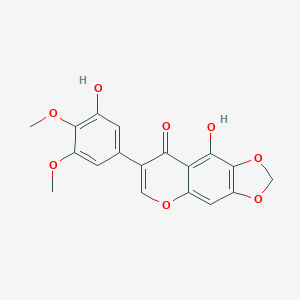
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)